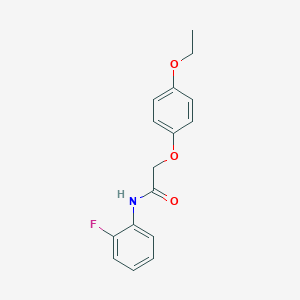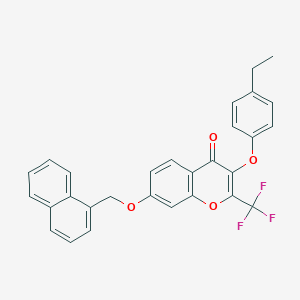
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine, also known as FFBT, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. FFBT belongs to the class of benzothiazepines, which are known to have various biological activities, including antihypertensive, anti-inflammatory, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor effects against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase IIα and COX-2, which are involved in DNA replication and inflammation, respectively. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species, which are known to be involved in the development of various diseases, including cancer and neurodegenerative disorders. Additionally, this compound has been found to have a vasodilatory effect on blood vessels, which contributes to its antihypertensive effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its purity can be easily determined using various analytical techniques. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine. One area of research could focus on its potential as an anticancer agent. Further studies could investigate its mechanism of action and its efficacy in animal models of cancer. Another area of research could focus on its potential as an anti-inflammatory agent. Studies could investigate its effects on various inflammatory pathways and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, future research could investigate the potential of this compound as an antihypertensive agent and its effects on cardiovascular function.
Synthesemethoden
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine can be synthesized using a multistep process that involves the condensation of 2-aminobenzonitrile with 4-fluorobenzaldehyde, followed by cyclization with furan-2-carbaldehyde. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Eigenschaften
Molekularformel |
C19H14FNOS |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C19H14FNOS/c20-14-9-7-13(8-10-14)16-12-19(17-5-3-11-22-17)23-18-6-2-1-4-15(18)21-16/h1-11,19H,12H2 |
InChI-Schlüssel |
FOEXBEWMZYEZGX-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)F)C4=CC=CO4 |
Kanonische SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)F)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)


![1-{7-[3-Methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B284665.png)
![methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284668.png)
![7-[(2,6-dichlorobenzyl)oxy]-3-(2,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B284670.png)


